3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-4-2-9(3-5-10)11-8-12(17-15-11)13-14-6-7-18-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGMFTSXQZMOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with an appropriate oxazole precursor under cyclization conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Oxazole vs. Isoxazole Derivatives
The oxazole ring in the target compound differs from isoxazole derivatives (e.g., 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, 2b) by the absence of an oxygen atom adjacent to the nitrogen. Compound 2b demonstrated significant lipooxygenase (LOX) and COX-2 inhibition, suggesting that the target compound may similarly target inflammatory pathways .
Thiazole vs. Triazole Derivatives
Replacing the triazole ring in analogs like 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) with an oxazole alters hydrogen-bonding capacity. Thiazoles, with a sulfur atom, contribute to hydrophobic interactions, while triazoles offer additional hydrogen-bond acceptors. Docking studies of 9e revealed strong binding to enzymatic active sites, implying that the target compound’s thiazole-oxazole system may adopt distinct binding poses .
Anti-Inflammatory Potential
Isoxazole derivative 2b (LOX IC₅₀ = 1.2 µM; COX-2 IC₅₀ = 0.8 µM) highlights the role of methoxy groups in enhancing enzyme inhibition. The target compound’s 4-methoxyphenyl group may similarly improve binding affinity to LOX/COX-2 compared to non-methoxy analogs .
Antimicrobial Activity
Compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL). The thiazole ring in the target compound could enhance activity against bacterial targets due to sulfur’s role in disrupting microbial membranes .
Cannabinoid Receptor Interactions
RTI-371 (3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole) is a cannabinoid receptor ligand.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
*Calculated using ChemDraw.
Table 2. Substituent Effects on Bioactivity
Biological Activity
The compound 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group attached to a phenyl ring and a thiazole moiety, which are known to contribute to its bioactivity.
Research indicates that compounds containing thiazole and oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Protein Kinases : Compounds similar to this compound have been shown to inhibit protein tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the thiazole ring enhances its ability to penetrate bacterial membranes and disrupt cellular functions .
Biological Activity Data
Several studies have reported on the biological activities of this compound and its analogs. Below is a summary of key findings from recent research:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results with low MIC values, indicating its potential as an antimicrobial agent .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
- Inhibition of Biofilm Formation : The compound was tested for its ability to inhibit biofilm formation in Candida albicans. Results indicated that at sub-MIC concentrations, it effectively reduced biofilm biomass by over 50%, showcasing its potential as an antifungal agent .
Q & A
Q. Key Optimization Parameters :
- Solvent choice (e.g., dichloromethane for oxazolone synthesis) .
- Catalysts (anhydrous AlCl₃ for Friedel-Crafts alkylation) .
- Reaction time (e.g., 48-hour reflux for cyclization) .
Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Basic Research Question
Structural validation requires a combination of techniques:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches in oxazole at ~1650 cm⁻¹, C-O-C in methoxy groups at ~1250 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Signals for methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole protons (δ 7.5–8.0 ppm) .
- ¹³C NMR : Confirms oxazole (δ ~150–160 ppm) and thiazole (δ ~120–140 ppm) carbons .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S content (deviation < 0.4%) .
How can computational tools like Multiwfn enhance the analysis of electronic properties?
Advanced Research Question
Multiwfn enables detailed wavefunction analysis to predict reactivity and interaction sites:
- Electrostatic Potential (ESP) Mapping : Highlights electron-rich regions (e.g., oxazole oxygen) for nucleophilic attack .
- Electron Localization Function (ELF) : Visualizes bonding patterns, confirming aromaticity in oxazole and thiazole rings .
- Hirshfeld Charge Analysis : Quantifies charge distribution, aiding in predicting hydrogen-bonding interactions with biological targets .
Q. Methodology :
- Use DFT-optimized geometries (e.g., B3LYP/6-31G*) as input for Multiwfn.
- Generate 3D maps of ESP/ELF for visual interpretation .
How can contradictions in bioactivity data across studies be resolved?
Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Comparative Bioassays : Test the compound alongside analogs (e.g., 3-(4-fluorophenyl) derivatives) under standardized conditions to isolate substituent effects .
- Molecular Docking : Use software like AutoDock to simulate binding modes with target proteins (e.g., kinase enzymes), correlating docking scores with experimental IC₅₀ values .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups enhancing solubility but reducing membrane permeability) .
What are the best practices for X-ray crystallographic analysis using SHELX?
Advanced Research Question
SHELX is widely used for crystal structure refinement:
- Data Collection : High-resolution (< 1.0 Å) data reduces refinement errors .
- Refinement Workflow :
- Validation Tools : Check for R-factor convergence (R₁ < 0.05), and use PLATON to detect twinning or disorder .
Example : A 2024 study resolved positional disorder in the methoxyphenyl group using SHELXL’s PART instructions .
What challenges arise in optimizing reaction yields for this compound?
Advanced Research Question
Yield optimization requires addressing:
- Byproduct Formation : Competing reactions (e.g., over-oxidation) minimized by controlling stoichiometry and temperature .
- Catalyst Efficiency : Screening alternatives (e.g., ZnCl₂ vs. AlCl₃) to improve cyclization rates .
- Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance solubility but may require post-reaction removal via lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
